2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound characterized by multiple bromine atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multistep reactionsThe final step involves the esterification of the phenyl group with benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions include various brominated and de-brominated derivatives, as well as oxidized and reduced forms of the compound .
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The bromine atoms and functional groups allow it to bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromo-4-methylphenol
- 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone
Uniqueness
Compared to similar compounds, 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its complex structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C23H16Br3N3O4 |
---|---|
Molecular Weight |
638.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H16Br3N3O4/c24-16-10-15(21(19(26)11-16)33-23(32)14-6-2-1-3-7-14)12-28-29-20(30)13-27-22(31)17-8-4-5-9-18(17)25/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
QSILWSBIIYLZGI-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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